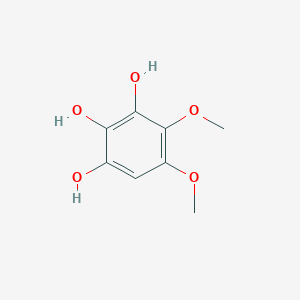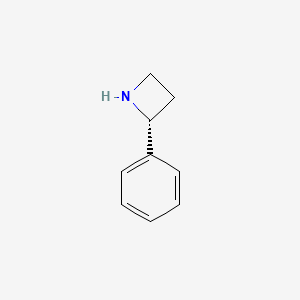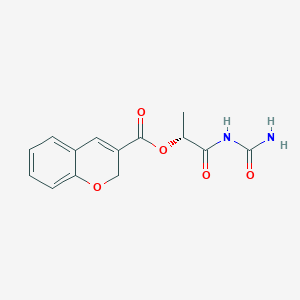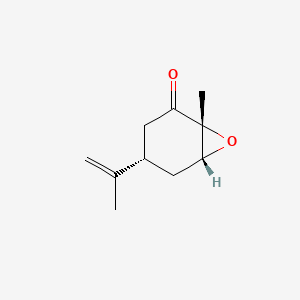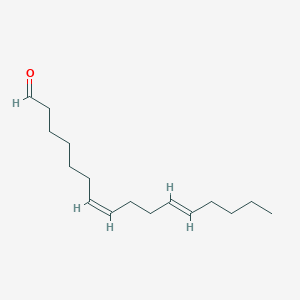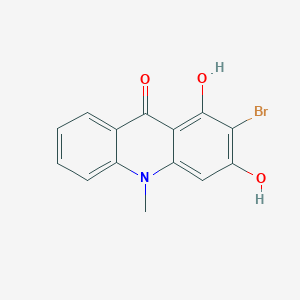
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dihydroxy-10-methylacridin-9(10H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted acridines with various functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one would depend on its specific application. In biological systems, it may interact with DNA or proteins, leading to inhibition of cellular processes. The bromine atom and hydroxyl groups could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Dihydroxy-10-methylacridin-9(10H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chloro-1,3-dihydroxy-10-methylacridin-9(10H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-Iodo-1,3-dihydroxy-10-methylacridin-9(10H)-one: Contains an iodine atom, which may result in different reactivity and applications.
Uniqueness
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88901-77-3 |
|---|---|
分子式 |
C14H10BrNO3 |
分子量 |
320.14 g/mol |
IUPAC名 |
2-bromo-1,3-dihydroxy-10-methylacridin-9-one |
InChI |
InChI=1S/C14H10BrNO3/c1-16-8-5-3-2-4-7(8)13(18)11-9(16)6-10(17)12(15)14(11)19/h2-6,17,19H,1H3 |
InChIキー |
JTPDYBISWKYOPW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




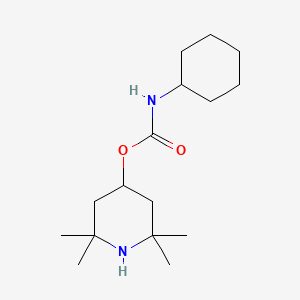


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
